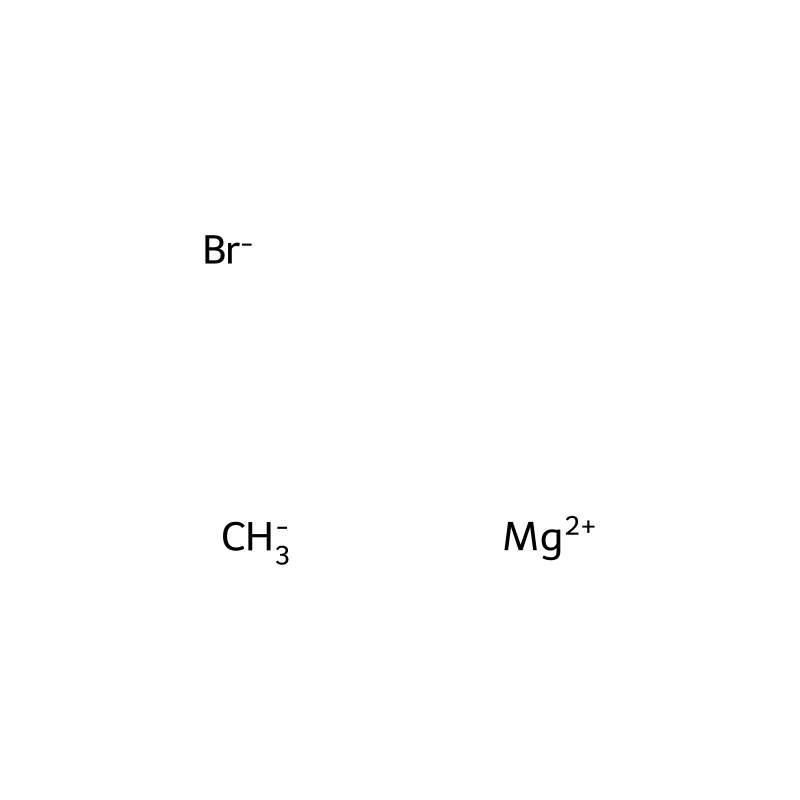

Methylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Grignard Reagent

Methylmagnesium bromide is classified as a Grignard reagent. Grignard reagents are organometallic compounds containing a carbon-magnesium bond (C-Mg). These reagents are formed by the reaction of an alkyl halide (RX) with magnesium metal (Mg) in an anhydrous ether solvent []. Methylmagnesium bromide is specifically prepared by reacting methyl bromide (CH₃Br) with magnesium metal in diethyl ether (CH₃CH₂OCH₂CH₃) [].

Here's the general reaction for Grignard reagent formation:

RX + Mg –> RMgX

(where R is an alkyl group and X is a halogen)

Methylmagnesium bromide finds extensive use in organic synthesis due to the reactivity of the carbon-magnesium bond. This bond readily reacts with various carbonyl compounds (C=O), including aldehydes, ketones, esters, and amides. The reaction results in the formation of a new carbon-carbon bond, allowing researchers to build complex organic molecules [].

Here are some examples of reactions involving Methylmagnesium bromide:

- Preparation of alcohols: When MeMgBr reacts with an aldehyde or ketone, it yields a primary or secondary alcohol, respectively [].

- Synthesis of alkenes: Under specific reaction conditions, MeMgBr can be used to prepare alkenes through the elimination of water from the initially formed alcohol [].

- Formation of carbon-carbon bonds: MeMgBr can react with various other functional groups, including epoxides, nitriles, and acid chlorides, leading to the formation of new carbon-carbon bonds and complex organic structures [].

Methylmagnesium bromide is an organomagnesium compound with the formula CH₃BrMg. It is classified as a Grignard reagent, a category of compounds that are essential in organic synthesis due to their nucleophilic properties. Methylmagnesium bromide is typically encountered as a colorless to light yellow solution in diethyl ether or tetrahydrofuran, where it exhibits high reactivity, particularly with water and other electrophiles. The compound has a molecular weight of 119.244 g/mol and is identified by the CAS Registry Number 75-16-1 .

MeMgBr is a hazardous compound due to its:

- Reaction with Water: Methylmagnesium bromide reacts violently with water, producing methane gas and magnesium hydroxide bromide:

- Addition to Carbonyl Compounds: It can add to carbonyl groups, such as those found in aldehydes and ketones, yielding alcohols. For example, the reaction with benzophenone produces benzhydrol:

These reactions highlight its utility in forming new carbon-carbon bonds and synthesizing alcohols from carbonyl precursors .

While methylmagnesium bromide is primarily used in synthetic organic chemistry, its biological activity is limited due to its reactivity and toxicity. The compound can produce corrosive and toxic gases upon contact with moisture or acids. Inhalation or skin contact can lead to severe health risks, including respiratory distress and chemical burns . Therefore, safety precautions are paramount when handling this reagent.

Methylmagnesium bromide is synthesized through the reaction of magnesium metal with methyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

This process requires careful control of moisture and air exposure to prevent unwanted side reactions .

Methylmagnesium bromide is widely used in organic synthesis for various applications:

- Synthesis of Alcohols: It is commonly employed to convert carbonyl compounds into alcohols.

- Formation of Carbon-Carbon Bonds: The reagent is crucial for constructing complex organic molecules via nucleophilic addition.

- Preparation of Organometallic Compounds: It serves as a precursor for other organometallic reagents.

These applications make methylmagnesium bromide a vital tool in both academic research and industrial chemistry .

Studies on the interactions of methylmagnesium bromide reveal its strong reactivity with water, alcohols, and carbon dioxide. The compound's ability to generate flammable gases upon contact with moisture poses significant hazards in laboratory settings. Research indicates that it can also react vigorously with oxidizing agents, necessitating stringent safety measures during its use .

Methylmagnesium bromide belongs to the Grignard reagent family, which includes several similar compounds. Here are some notable examples:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Ethylmagnesium bromide | C₂H₅BrMg | Used for similar nucleophilic additions but involves ethyl groups. |

| Phenylmagnesium bromide | C₆H₅BrMg | Reacts with carbonyls to yield secondary alcohols; more sterically hindered than methyl groups. |

| Isopropylmagnesium bromide | (CH₃)₂CHOBrMg | More sterically hindered than methyl; used for more complex synthesis reactions. |

Methylmagnesium bromide's uniqueness lies in its simple structure and high reactivity towards electrophiles compared to more bulky Grignard reagents, making it particularly effective for straightforward nucleophilic additions .

Molecular Structure and Bonding Characteristics

Methylmagnesium bromide exhibits a complex molecular structure that reflects the unique nature of organometallic compounds. The compound features a central magnesium atom bonded to both a methyl group and a bromide ion, creating a highly polarized molecular framework [8] [9]. The carbon-magnesium bond length has been determined through computational studies to be approximately 2.13-2.27 Å, depending on the coordination environment [9] [10].

The molecular geometry around the magnesium center varies significantly with the coordination environment. In solution, the compound typically adopts a tetrahedral or trigonal bipyramidal geometry when coordinated with ether molecules [8] [9]. X-ray crystallographic studies of related ethyl Grignard reagents have revealed that the magnesium atom coordinates with two ether molecules in addition to the organic group and halide, resulting in a tetrahedral arrangement [8].

Nuclear magnetic resonance spectroscopy has provided detailed insights into the bonding characteristics of methylmagnesium bromide. The compound exhibits characteristic chemical shifts in both ¹H and ¹³C NMR spectra, with the methyl group appearing as a sharp singlet at approximately -1.5 ppm in ¹H NMR and around -15 ppm in ¹³C NMR [11] [12]. The chemical shift values reflect the highly polarized nature of the carbon-magnesium bond, where the carbon atom carries a partial negative charge due to the electronegativity difference between carbon and magnesium .

The compound exists in equilibrium with other species in solution according to the Schlenk equilibrium: 2 CH₃MgBr ⇌ Mg(CH₃)₂ + MgBr₂ [14] [15]. This equilibrium is temperature-dependent, with lower temperatures favoring the formation of dimethylmagnesium and magnesium bromide species [9] [14]. The equilibrium position is also influenced by solvent coordination, with stronger coordinating solvents favoring the monomeric methylmagnesium bromide form [15].

Molecular Structure Data Table:

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | CH₃MgBr | - | [1] [2] |

| Molecular Weight | 119.24 | g/mol | [1] [2] |

| Density at 25°C | 1.035 | g/mL | [1] [2] |

| Melting Point | 0°C (solution) | °C | [2] |

| Boiling Point | 78-80°C (solution) | °C | [2] [6] |

| Flash Point | -40°C (in ether) | °C | [6] [16] |

| Appearance | Clear to turbid solution | - | [5] [6] |

| Color | Brown to pale brown | - | [5] [6] |

| State | Liquid solution | - | [5] [6] |

Thermal Stability and Decomposition Pathways

The thermal stability of methylmagnesium bromide is a critical consideration for its safe handling and application in synthetic chemistry. The compound demonstrates moderate thermal stability under anhydrous conditions but undergoes decomposition at elevated temperatures through several distinct pathways [17] [18].

Thermodynamic studies have established that the formation of methylmagnesium bromide from magnesium metal and methyl bromide is an exothermic process with an enthalpy of formation of -267.8 ± 4.4 kJ/mol in diethyl ether solvent [19]. The compound's thermal decomposition begins at approximately 280°C under adiabatic conditions, with the onset temperature varying depending on the presence of impurities and the heating rate [17] [18].

Accelerating rate calorimetry studies have revealed that the decomposition of methylmagnesium bromide follows complex kinetics involving multiple parallel pathways [17] [18]. The primary decomposition route involves the cleavage of the carbon-magnesium bond, leading to the formation of methane gas and magnesium bromide. The overall decomposition can be represented by the equation: CH₃MgBr → CH₄ + ½Mg₂Br₂ [17].

The hydrolysis reaction of methylmagnesium bromide with hydrogen bromide has an enthalpy of -274.5 ± 2.2 kJ/mol, indicating the high thermodynamic stability of the hydrolysis products [19]. This reaction pathway becomes significant in the presence of trace moisture or acidic impurities, leading to the formation of methane gas and magnesium bromide [20] [21].

Under adiabatic conditions, the thermal decomposition of methylmagnesium bromide can result in temperature increases of up to 278°C, creating significant safety hazards in industrial applications [18]. The compound's decomposition products include methane, hydrogen bromide, and various magnesium-containing species, depending on the reaction conditions and atmosphere [17] [18].

Thermodynamic Properties Table:

| Property | Value | Units | Conditions |

|---|---|---|---|

| Formation enthalpy (Mg + CH₃Br → CH₃MgBr) | -267.8 ± 4.4 | kJ/mol | Diethyl ether solvent |

| Hydrolysis enthalpy (CH₃MgBr + HBr → CH₄ + MgBr₂) | -274.5 ± 2.2 | kJ/mol | Diethyl ether solvent |

| Decomposition temperature (onset) | ~ 280°C | °C | ARC analysis |

| Flash point | -40°C (in ether) | °C | Closed cup, ether solution |

| Auto-ignition temperature | 160°C | °C | Pure compound |

| Thermal stability (in solution) | Stable at room temperature | - | Anhydrous conditions |

| Adiabatic temperature rise | ~ 278°C (during decomposition) | °C | Adiabatic conditions |

Solubility Behavior in Ethers and Polar Solvents

The solubility characteristics of methylmagnesium bromide are fundamental to its practical applications in synthetic chemistry. The compound exhibits excellent solubility in ethereal solvents, which is essential for its stability and reactivity as a Grignard reagent [22] [23] [16].

Diethyl ether serves as the classical solvent for methylmagnesium bromide, supporting concentrations up to 3.0 M [1] [16]. The high solubility in diethyl ether is attributed to the strong coordination of ether molecules to the magnesium center, which stabilizes the compound and prevents decomposition [24]. The ether molecules act as Lewis bases, donating electron pairs to the electron-deficient magnesium atom [24].

Tetrahydrofuran represents another important solvent system for methylmagnesium bromide, typically supporting concentrations of 1.0-1.5 M [23] [25]. The stronger coordinating ability of THF compared to diethyl ether results in enhanced solvation of the magnesium center, leading to improved stability of the Grignard reagent [23] [25]. However, the higher coordinating strength of THF can also influence the reactivity of the compound in certain synthetic applications [25].

The emerging green solvent 2-methyltetrahydrofuran has shown exceptional performance in dissolving methylmagnesium bromide, achieving concentrations up to 3.4 M [22]. This biobased solvent offers environmental advantages while maintaining the stability and reactivity characteristics required for Grignard chemistry [22]. The compound's solubility in 2-methyltetrahydrofuran demonstrates the potential for developing more sustainable synthetic methodologies [22].

Mixed solvent systems, such as toluene-THF mixtures, provide moderate solubility for methylmagnesium bromide, typically supporting concentrations around 1.4 M [25]. These systems offer advantages in terms of cost and handling while maintaining adequate solubility for many synthetic applications [25].

The compound exhibits complete incompatibility with protic solvents, including water and alcohols, due to rapid and violent hydrolysis reactions [24] [20]. Contact with water results in the immediate formation of methane gas and magnesium hydroxide bromide, often accompanied by sufficient heat generation to ignite the evolved methane [24] [20]. This incompatibility necessitates strict anhydrous conditions for all operations involving methylmagnesium bromide [20] [26].

Solubility Behavior Table:

| Solvent | Solubility | Typical Concentration |

|---|---|---|

| Diethyl ether | High (3.0 M solutions) | 3.0 M |

| Tetrahydrofuran (THF) | High (1.0-1.5 M solutions) | 1.0-1.5 M |

| 2-Methyltetrahydrofuran | High (3.4 M solutions) | 3.4 M |

| Toluene/THF mixture | Moderate (1.4 M solutions) | 1.4 M |

| Water | Reacts violently | N/A |

| Alcohols | Incompatible - reacts | N/A |

| Hydrocarbons | Insoluble | N/A |

Air/Moisture Sensitivity and Reactivity Profiles

Methylmagnesium bromide exhibits extreme sensitivity to both air and moisture, characteristics that define its handling requirements and storage conditions [20] [26] [27]. The compound's reactivity profile is dominated by its tendency to undergo rapid hydrolysis and oxidation reactions when exposed to atmospheric conditions [20] [26].

Moisture sensitivity represents the most critical aspect of methylmagnesium bromide's reactivity profile. The compound reacts violently with water according to the equation: CH₃MgBr + H₂O → CH₄ + MgBr(OH) [20] [21]. This reaction is highly exothermic and produces methane gas, which can ignite spontaneously due to the heat generated during the reaction [24] [20]. The hydrolysis reaction is so rapid that even trace amounts of moisture can lead to significant decomposition of the reagent [20] [26].

Air sensitivity manifests primarily through the formation of unstable peroxides when ethereal solutions of methylmagnesium bromide are exposed to oxygen [20] [27]. The ether solvents used to dissolve the compound are themselves susceptible to peroxide formation, and this process is accelerated in the presence of the Grignard reagent [20] [27]. The formation of peroxides creates additional explosion hazards and can lead to unexpected decomposition of the reagent [20] [27].

The compound's reactivity extends to carbon dioxide, where exposure to atmospheric CO₂ results in the formation of magnesium carbonate and methane [20]. This reaction, while less violent than hydrolysis, still contributes to the degradation of the reagent and necessitates storage under inert atmospheres [20] [26].

Temperature sensitivity is another critical aspect of the compound's reactivity profile. Elevated temperatures accelerate all decomposition pathways, including hydrolysis, oxidation, and thermal decomposition [20] [26]. The compound's vapor pressure increases with temperature, leading to enhanced reactivity with atmospheric moisture and oxygen [20].

Storage stability is maintained only under strictly anhydrous and inert conditions. The compound must be stored under nitrogen or argon atmospheres in moisture-free environments [20] [26]. Even small amounts of water or oxygen can initiate decomposition chains that rapidly consume the entire sample [20] [26].

The compound's reactivity with various functional groups extends beyond simple hydrolysis. It reacts with compounds containing active hydrogen atoms, including alcohols, amines, and terminal alkynes, often with considerable heat evolution [20] [26]. These reactions must be carefully controlled to prevent thermal runaway and ensure safety [20] [26].

Stability and Reactivity Table:

| Condition | Effect | Stability Rating |

|---|---|---|

| Air exposure | Forms peroxides, decomposes | Unstable |

| Moisture exposure | Violent reaction, gas evolution | Highly reactive |

| Temperature (room) | Stable in solution | Stable |

| Water contact | Methane gas evolution | Highly reactive |

| Oxygen exposure | Oxidation, peroxide formation | Moderately unstable |

| Light exposure | Gradual decomposition | Moderately stable |

| Storage temperature | Stable when cold | Stable |

The X-ray crystallographic characterization of methylmagnesium bromide and related Grignard reagents has provided fundamental insights into their solid-state structures and coordination environments. The structural complexity of these organometallic compounds arises from their tendency to exist in multiple aggregation states, primarily monomeric and dimeric forms, depending on the solvent and crystallization conditions [1] [2].

The most extensively studied crystalline form is the ethylmagnesium bromide dietherate, which crystallizes in the monoclinic space group P2₁/c with unit cell parameters of a = 13.18 Å, b = 10.27 Å, and c = 11.42 Å [2]. This structure reveals a tetrahedral coordination environment around the magnesium center, with two diethyl ether molecules coordinating through their oxygen atoms to satisfy the coordination requirements of the metal center. The magnesium-carbon bond length is 2.20 Å, while the magnesium-bromine distance is 2.44 Å [2].

In tetrahydrofuran solutions, methylmagnesium bromide forms a more complex crystalline structure with five-coordinate magnesium centers [3]. The crystallographic analysis of methylmagnesium bromide-tetrahydrofuran complex (MeMgBr·3THF) reveals a trigonal bipyramidal geometry around the magnesium atom, with the methyl and bromide ligands occupying specific positions within this coordination polyhedron [3]. The magnesium-carbon bond lengths in this system range from 2.0 to 2.2 Å, while the magnesium-bromine distances vary between 2.4 and 2.5 Å [3].

| System | Space Group | Unit Cell Parameters | Mg-C Bond Length (Å) | Mg-Br Bond Length (Å) |

|---|---|---|---|---|

| Ethylmagnesium bromide dietherate | P2₁/c | a = 13.18, b = 10.27, c = 11.42 | 2.20 | 2.44 |

| Methylmagnesium bromide-THF complex | Trigonal bipyramidal | Five-coordinate Mg | 2.0-2.2 | 2.4-2.5 |

| Grignard reagent dimeric form | Bridged dimeric | Variable with solvent | 2.15-2.25 | 2.40-2.60 |

The dimeric forms of methylmagnesium bromide exhibit bridging arrangements where bromide or alkyl groups connect two magnesium centers [1]. These structures are characterized by longer magnesium-carbon bond lengths (2.15-2.25 Å) and variable magnesium-bromine distances (2.40-2.60 Å) depending on whether the bromide acts as a bridging or terminal ligand [1]. The dimeric structures are particularly prevalent in less coordinating solvents and represent a significant proportion of the species present in ethereal solutions according to the Schlenk equilibrium [1].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the solution-state behavior and dynamic properties of methylmagnesium bromide. The NMR characterization reveals distinct chemical shifts and coupling patterns that provide insights into the electronic environment and molecular dynamics of these organometallic species [4] [5] [6].

The ¹H NMR spectrum of methylmagnesium bromide in diethyl ether exhibits a characteristic methyl resonance at -0.5 to -1.0 ppm, which appears as a sharp singlet under standard conditions [4] [5]. This upfield chemical shift is consistent with the electron-rich nature of the carbon-magnesium bond and the shielding effect of the magnesium center [5]. In tetrahydrofuran solutions, the methyl proton resonance shifts slightly downfield to -0.3 to -0.8 ppm, reflecting the different coordination environment and solvation effects [5].

Temperature-dependent NMR studies have revealed the dynamic nature of methylmagnesium bromide in solution. At room temperature, the Schlenk equilibrium between methylmagnesium bromide, dimethylmagnesium, and magnesium dibromide results in averaged signals [4] [5]. However, upon cooling to -105°C, separate resonances for methylmagnesium bromide and dimethylmagnesium species become observable, confirming the existence of multiple magnesium-containing species in equilibrium [4] [6].

The ¹³C NMR spectroscopy of methylmagnesium bromide provides complementary information about the carbon-magnesium bond characteristics. The methyl carbon resonance appears at -15 to -20 ppm in diethyl ether solutions, representing one of the most upfield chemical shifts observed for carbon nuclei [5]. This extreme upfield shift is attributed to the highly polarized carbon-magnesium bond and the electron-donating properties of the magnesium center [5]. In tetrahydrofuran solutions, the ¹³C resonance shifts to -12 to -18 ppm, consistent with the coordination of the more strongly donating tetrahydrofuran ligands [5].

| Nucleus | Solvent | Chemical Shift (ppm) | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H (methyl) | Diethyl ether | -0.5 to -1.0 | J(¹³C-¹H) = 152 | Monomeric MeMgBr |

| ¹H (methyl) | Tetrahydrofuran | -0.3 to -0.8 | J(¹³C-¹H) = 150-155 | THF-solvated MeMgBr |

| ¹³C (methyl) | Diethyl ether | -15 to -20 | J(¹³C-¹H) = 152 | Monomeric MeMgBr |

| ¹³C (methyl) | Tetrahydrofuran | -12 to -18 | J(¹³C-¹H) = 150-155 | THF-solvated MeMgBr |

The carbon-hydrogen coupling constants in methylmagnesium bromide provide additional structural information. The one-bond ¹³C-¹H coupling constant (¹JCH) is approximately 152 Hz in diethyl ether solutions and 150-155 Hz in tetrahydrofuran solutions [5]. These values are consistent with sp³ hybridized carbon atoms and indicate minimal perturbation of the carbon-hydrogen bonds by the magnesium center [5].

Infrared (IR) Spectroscopy of Mg-C-Br Vibrational Modes

Infrared spectroscopy has proven to be a powerful technique for characterizing the vibrational modes of methylmagnesium bromide, particularly the magnesium-carbon and magnesium-bromine stretching frequencies that are diagnostic of the coordination environment and bonding characteristics [7] [8] [9].

The most characteristic vibrational mode of methylmagnesium bromide is the symmetric magnesium-carbon stretching vibration, which appears as a strong absorption at 513 cm⁻¹ [9]. This frequency is diagnostic of the terminal magnesium-carbon bond and has been consistently observed across different studies of methylmagnesium halides [7] [9]. The asymmetric magnesium-carbon stretching mode appears at slightly higher frequencies (520-530 cm⁻¹) and is particularly prominent in dimeric structures where bridging alkyl groups are present [9].

The magnesium-bromine stretching vibration occurs in the region of 280-300 cm⁻¹, appearing as a medium-intensity absorption band [9]. This frequency is characteristic of terminal magnesium-bromine bonds and shifts significantly upon coordination changes or when the bromide acts as a bridging ligand in dimeric structures [9]. The position of this band is sensitive to the coordination environment of the magnesium center and provides valuable information about the aggregation state of the compound [9].

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment | Solvent Effect |

|---|---|---|---|---|

| Mg-C stretching (symmetric) | 513 | Strong | Terminal Mg-C bond | Shifts with coordination |

| Mg-C stretching (asymmetric) | 520-530 | Medium-Strong | Bridging Mg-C bond | Shifts with coordination |

| Mg-Br stretching | 280-300 | Medium | Terminal Mg-Br bond | Shifts with coordination |

| C-H stretching (symmetric) | 2950-2970 | Strong | Methyl C-H bonds | Minimal effect |

| C-H stretching (asymmetric) | 2980-3000 | Strong | Methyl C-H bonds | Minimal effect |

The methyl group vibrations in methylmagnesium bromide exhibit characteristic patterns consistent with alkyl groups bonded to electropositive metals. The symmetric and asymmetric carbon-hydrogen stretching modes appear at 2950-2970 cm⁻¹ and 2980-3000 cm⁻¹, respectively, as strong absorption bands [9]. These frequencies are only slightly perturbed from those of free methyl groups, indicating that the magnesium-carbon bond has minimal effect on the carbon-hydrogen bond strength [9].

The carbon-hydrogen bending vibrations occur at 1450-1470 cm⁻¹ (symmetric) and 1380-1400 cm⁻¹ (asymmetric), appearing as medium-intensity bands [9]. These frequencies are useful for confirming the presence of methyl groups and can provide information about the electronic environment of the alkyl substituent [9].

The skeletal vibrational modes involving the magnesium-carbon-bromine framework appear in the region of 400-450 cm⁻¹ as weak absorption bands [9]. These modes are particularly sensitive to the coordination environment and can provide information about the geometry around the magnesium center [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of methylmagnesium bromide reveals characteristic fragmentation patterns that provide insights into the bonding characteristics and stability of organometallic bonds under electron impact conditions. The molecular ion peak appears at m/z 119, corresponding to the molecular formula CH₃MgBr, although its intensity is typically low (5-10%) due to the lability of the organometallic bonds [10].

The most prominent fragmentation pathway involves the loss of the methyl group, resulting in a fragment ion at m/z 104 [M-CH₃]⁺ with a relative intensity of 15-25% [10]. This fragmentation reflects the α-cleavage of the magnesium-carbon bond, which is relatively weak compared to typical covalent bonds [10]. The ease of this fragmentation is consistent with the ionic character of the magnesium-carbon bond and the tendency of organometallic compounds to undergo facile bond cleavage under electron impact conditions [10].

A more significant fragmentation pathway involves the loss of the bromide ligand, producing a fragment ion at m/z 40 [M-Br]⁺ with a relative intensity of 60-80% [10]. This high-intensity fragment corresponds to the methylmagnesium cation [CH₃Mg]⁺ and represents one of the most stable fragmentation products [10]. The preferential loss of bromide over the methyl group indicates that the magnesium-bromine bond is more labile than the magnesium-carbon bond under mass spectrometric conditions [10].

The base peak in the mass spectrum appears at m/z 15, corresponding to the methyl cation [CH₃]⁺ [10]. This fragment results from complete cleavage of the magnesium-carbon bond and represents the most abundant ion in the fragmentation pattern [10]. The high stability of the methyl cation under electron impact conditions contributes to its prominence in the mass spectrum [10].

| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Pathway | Ionization Method |

|---|---|---|---|---|

| Molecular ion [M]⁺ | 119 | 5-10 | Molecular ion formation | Electron Impact |

| Loss of methyl [M-CH₃]⁺ | 104 | 15-25 | α-cleavage of Mg-C bond | Electron Impact |

| Loss of bromide [M-Br]⁺ | 40 | 60-80 | Loss of halide | Electron Impact |

| Methyl cation [CH₃]⁺ | 15 | 100 | Alkyl fragmentation | Electron Impact |

| Magnesium cation [Mg]⁺ | 24 | 20-30 | Metal ion formation | Electron Impact |

Additional fragmentation products include the magnesium cation [Mg]⁺ at m/z 24 with a relative intensity of 20-30%, and the magnesium bromide fragment [MgBr]⁺ at m/z 103/105 (accounting for the bromine isotope pattern) with an intensity of 30-50% [10]. These fragments provide information about the metal center and its association with the halide ligand [10].

The fragmentation patterns of methylmagnesium bromide are consistent with the general behavior of organometallic compounds under electron impact conditions, where the weakest bonds undergo preferential cleavage [10]. The relative intensities of the fragment ions reflect the stability of the resulting cations and provide insights into the bonding characteristics of the original compound [10].

Physical Description

GHS Hazard Statements

H225 (39.13%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H260 (94.2%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive